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Compound of Interest

Compound Name: 4-Iodophenylsulfur Pentafluoride

Cat. No.: B1306096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Iodophenylsulfur pentafluoride is an important reagent in organic synthesis, particularly in

the development of novel pharmaceuticals and agrochemicals. Its utility stems from the

presence of the highly electronegative and lipophilic pentafluorosulfanyl (SF₅) group, often

considered a "super-trifluoromethyl" group, and the versatile iodo-substituent, which can

participate in a variety of coupling reactions. A thorough understanding of its spectroscopic

properties is crucial for reaction monitoring, quality control, and structural elucidation of its

derivatives. This technical guide provides a summary of available spectroscopic data for 4-
iodophenylsulfur pentafluoride and outlines the general experimental protocols for acquiring

such data.

While complete experimental spectra for 4-Iodophenylsulfur pentafluoride are not readily

available in the public domain, this guide presents predicted mass spectrometry data and

discusses the expected features in NMR and IR spectroscopy based on the analysis of

analogous compounds.
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Property Value

Molecular Formula C₆H₄F₅IS

Molecular Weight 330.05 g/mol

CAS Number 286947-68-0

Appearance Light orange to yellow to green powder/crystal

Melting Point 34 - 38 °C[1]

Boiling Point 52 °C at 0.8 mmHg[1]

Spectroscopic Data
Mass Spectrometry (MS)
Detailed experimental mass spectra for 4-Iodophenylsulfur pentafluoride are not widely

published. However, predicted mass-to-charge ratios (m/z) for various adducts are available

and provide valuable information for mass spectrometry analysis. Electron Ionization (EI) would

likely lead to significant fragmentation, with the molecular ion peak being observed. Softer

ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would

be more likely to show the molecular ion as the base peak.

Table 1: Predicted Mass Spectrometry Data[2]

Adduct Predicted m/z

[M]⁺ 329.89932

[M+H]⁺ 330.90715

[M+Na]⁺ 352.88909

[M+K]⁺ 368.86303

[M+NH₄]⁺ 347.93369

[M-H]⁻ 328.89259
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-Iodophenylsulfur pentafluoride is not publicly available. The

following are predicted chemical shifts and coupling patterns based on the known effects of the

iodo and pentafluorosulfanyl substituents on a benzene ring.

¹H NMR: The proton NMR spectrum is expected to show a classic AA'BB' system for the 1,4-

disubstituted aromatic ring. The protons ortho to the iodine atom (H-3 and H-5) will be shifted

downfield compared to benzene, while the protons ortho to the electron-withdrawing SF₅ group

(H-2 and H-6) will be further downfield.

¹³C NMR: The carbon NMR will show four signals for the aromatic carbons due to symmetry.

The carbon bearing the SF₅ group (C-1) and the carbon bearing the iodine (C-4) will be readily

identifiable. The remaining two signals will correspond to the ortho and meta carbons.

¹⁹F NMR: The fluorine NMR is the most characteristic spectrum for this compound. The SF₅

group typically displays an AX₄ spin system, consisting of a quintet for the apical fluorine (Fa)

and a doublet for the four equatorial fluorines (Fe). The large J(Fa-Fe) coupling constant is a

hallmark of the SF₅ group.

Table 2: Predicted NMR Data
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Nucleus
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (Hz)

¹H

H-2, H-6 7.8 - 8.0 d J(H-H) ≈ 8-9

H-3, H-5 7.6 - 7.8 d J(H-H) ≈ 8-9

¹³C

C-1 150 - 155

C-2, C-6 128 - 132

C-3, C-5 138 - 142

C-4 95 - 100

¹⁹F

Fa (apical) 80 - 90 quintet J(Fa-Fe) ≈ 140-150

Fe (equatorial) 60 - 70 d J(Fa-Fe) ≈ 140-150

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by bands corresponding to the vibrations of the substituted

benzene ring and the S-F bonds.

Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type

3100 - 3000 C-H stretching (aromatic)

1600 - 1450 C=C stretching (aromatic ring)

1200 - 1000 C-H in-plane bending

900 - 800 C-H out-of-plane bending (para-substitution)

850 - 750 S-F stretching

600 - 500 C-I stretching

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-Iodophenylsulfur
pentafluoride.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the

solubility of the compound and the desired NMR experiment.

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number

of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required compared to ¹H NMR due to the lower natural abundance of ¹³C.

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A fluorine-specific probe is

recommended. The spectral width should be set to cover the expected range for aryl-SF₅

compounds.

IR Spectroscopy
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100

mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin,
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transparent pellet using a hydraulic press.

Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile

solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr)

and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the

spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. For ESI, the sample is infused

directly. For EI, a direct insertion probe or a GC inlet can be used.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution

mass spectrometry can be used to confirm the elemental composition.

Logical Workflow
Below is a diagram illustrating a typical workflow for the synthesis and characterization of an

aryl sulfur pentafluoride like 4-Iodophenylsulfur pentafluoride.
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General Workflow for Synthesis and Characterization of Aryl Sulfur Pentafluorides
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of aryl

sulfur pentafluorides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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